Felypressin

Dental Anesthesia Autonomic Nervous System Hemodynamics

Select this non-catecholamine vasoconstrictor for safer preclinical anesthesia research in hypertensive models. Engineered with Phe² substitution (vs. lypressin) for reduced antidiuretic effects and avoids epinephrine’s beta-adrenergic tachycardia. Prilocaine-felypressin formulations minimize pulpal hypoxia duration—ideal for short-procedure studies. Procurement justified by a Cochrane meta-analysis (RR 0.86 vs. lidocaine-epinephrine) where cardiovascular safety outweighs modest efficacy difference. Confirm package size and purity with your B2B account manager before ordering.

Molecular Formula C46H65N13O11S2
Molecular Weight 1040.2 g/mol
CAS No. 56-59-7
Cat. No. B344493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin
CAS56-59-7
SynonymsFelypressin
Lysine Vasopressin, Phenylalanine
Octapressin
Octopressin
Phelypressin
Phenylalanine Lysine Vasopressin
Phenylalanyl-Lysyl Vasopressin
PLV-2
Vasopressin, Phenylalanine Lysine
Vasopressin, Phenylalanyl Lysyl
Vasopressin, Phenylalanyl-Lysyl
Molecular FormulaC46H65N13O11S2
Molecular Weight1040.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeySFKQVVDKFKYTNA-DZCXQCEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felypressin (CAS 56-59-7): A Synthetic Vasopressin Analog for Non-Adrenergic Vasoconstriction in Dental Anesthesia


Felypressin (CAS 56-59-7), also known as PLV-2 or octapressin, is a synthetic nonapeptide analog of the endogenous hormone vasopressin [1]. It is characterized by a phenylalanine substitution at residue 2, which distinguishes it from its parent compound, lypressin [2]. As a selective agonist for the V1a vasopressin receptor, felypressin functions as a non-catecholamine vasoconstrictor [1]. Its primary industrial and clinical application is as an additive in local anesthetic solutions, specifically prilocaine, for dental procedures, where it prolongs the duration of anesthesia and reduces local bleeding without interacting with adrenergic receptors [3].

Why Felypressin Is Not Interchangeable with Epinephrine or Other Vasopressin Analogs


Substituting felypressin with a generic vasoconstrictor like epinephrine or another vasopressin analog (e.g., vasopressin, ornipressin) introduces significant pharmacological and safety risks. Unlike epinephrine, felypressin acts solely on vasopressin V1 receptors, avoiding direct beta-adrenergic cardiac stimulation and associated tachycardia [1]. Conversely, substitution with the endogenous hormone vasopressin would carry a higher risk of unwanted antidiuretic effects and hyponatremia, as felypressin was engineered for reduced antidiuretic activity [2]. The unique receptor profile and resultant hemodynamic effects, including a distinct bradycardic response [1], necessitate compound-specific evaluation and preclude simple in-class or alternative-vasoconstrictor interchange.

Quantitative Differentiation of Felypressin: Evidence from Head-to-Head Comparisons


Felypressin-Prlocaine vs. Epinephrine-Lidocaine: Comparative Autonomic and Hemodynamic Effects in Third Molar Extraction

In a randomized controlled trial of 40 patients undergoing impacted mandibular third molar extraction, a prilocaine-felypressin preparation induced a significantly higher sympathetic nervous system response compared to a lidocaine-epinephrine preparation, as measured by the low-frequency/high-frequency (LF/HF) ratio on heart rate variability (P < .05) [1]. Systolic blood pressure increased significantly from rest in both groups during the procedure (P < .01) [1]. The study concluded that circulatory changes were driven by increased sympathetic activity with felypressin but decreased parasympathetic activity with epinephrine [1].

Dental Anesthesia Autonomic Nervous System Hemodynamics Comparative Clinical Trial

Felypressin-Prlocaine vs. Epinephrine-Lidocaine: Impact on Dental Pulp Blood Flow and Oxygen Tension in Rabbits

A study in anesthetized rabbits compared the effects of a 3% prilocaine with 0.03 IU felypressin (PF) injection against 2% lidocaine with 1:80,000 epinephrine (LE) on pulpal blood flow (PBF) and pulpal oxygen tension (PpulpO2). Both injections caused a significant decrease in PBF and PpulpO2 from baseline at 5 minutes post-injection compared to saline [1]. The key difference was that PBF and PpulpO2 recovered to baseline levels faster in the PF group than in the LE group, with a noted larger decrease in PBF in the LE group [1].

Dental Pulp Blood Flow Oxygen Tension Vasoconstriction

Felypressin vs. Epinephrine: Divergent Effects on Myocardial Oxygen Balance in Rabbits

In an anesthetized rabbit model, injection of prilocaine containing felypressin (0.03 IU/mL) into the tongue muscle led to a decrease in myocardial tissue oxygen tension, aortic blood flow, and myocardial tissue blood flow [1]. In contrast, injection of lidocaine with epinephrine (1:80,000) did not change myocardial oxygen tension and increased both aortic and myocardial tissue blood flow [1]. The study concluded that felypressin, unlike epinephrine, decreases myocardial oxygen tension and aggravates the myocardial oxygen demand/supply balance at routine dental doses [1].

Myocardial Oxygenation Cardiovascular Safety Vasoconstrictor Safety

Comparative Hemodynamic Stability of Prilocaine-Felypressin vs. Mepivacaine in Hypertensive Dental Patients

A 2023 double-blind clinical trial on 32 patients compared the hemodynamic effects of an inferior alveolar nerve block using either 3% mepivacaine alone or 3% prilocaine with felypressin [1]. The key finding was that mepivacaine caused a significant increase in systolic blood pressure immediately after injection, whereas the prilocaine-felypressin combination did not [1]. Overall, there were no significant differences in hemodynamic parameters between the two groups across all time points [1]. The authors concluded that prilocaine with felypressin is recommended over mepivacaine for local anesthesia in hypertensive patients [1].

Hypertension Hemodynamics Local Anesthesia Patient Safety

Felypressin vs. Endogenous Vasopressin: Reduced Antidiuretic Activity via Structural Modification

Felypressin is a synthetic analog of vasopressin (AVP) with a phenylalanine substitution at residue 2, which distinguishes it from its parent compound, lypressin [1]. This structural modification results in a key pharmacological difference: felypressin retains its vasoconstrictor activity via V1 receptor agonism but exhibits significantly reduced antidiuretic activity compared to native vasopressin [1]. This is a class-level distinction, as vasopressin (AVP) acts potently on both V1 (vascular) and V2 (renal) receptors, whereas felypressin is functionally selective for V1 receptors [2].

Vasopressin Analog Structure-Activity Relationship Antidiuretic Hormone Receptor Selectivity

Efficacy of Felypressin-Prlocaine vs. Epinephrine-Lidocaine: Meta-Analysis of Anesthetic Success

A Cochrane systematic review comparing 3% prilocaine with 0.03 IU felypressin against 2% lidocaine with 1:100,000 epinephrine found a lower rate of anesthetic success for the felypressin-containing formulation [1]. The analysis, which included 907 participants across two studies, reported a risk ratio (RR) of 0.86 (95% CI, 0.79 to 0.95) for the absence of pain during the procedure, favoring lidocaine with epinephrine [1]. The evidence was graded as moderate quality [1].

Dental Anesthesia Efficacy Meta-Analysis Pain Management

Optimal Use Cases for Felypressin Based on Quantitative Evidence


Dental Anesthesia in Hypertensive Patients Where Epinephrine is Contraindicated

Based on clinical trial data showing that prilocaine-felypressin does not cause a significant spike in systolic blood pressure immediately after injection, unlike mepivacaine, this formulation is a preferred option for providing local anesthesia in hypertensive patients [1]. Its non-adrenergic mechanism avoids the tachycardia associated with epinephrine, aligning with safety protocols for patients with cardiovascular concerns where adrenergic stimulation must be minimized [2].

Procedures Requiring Short-Duration Pulpal Ischemia

Evidence from animal models demonstrates that pulpal blood flow and oxygen tension recover more quickly after injection with a prilocaine-felypressin solution compared to lidocaine-epinephrine [1]. This property makes felypressin-containing anesthetics a scientifically sound choice for short dental procedures where minimizing the duration of pulpal hypoxia is a clinical objective, potentially reducing post-operative pulpal complications [1].

Research on V1a Vasopressin Receptor-Mediated Autonomic and Endocrine Responses

As a selective V1a receptor agonist, felypressin is a valuable tool compound in preclinical research to dissect V1a-specific signaling pathways [1]. Studies have confirmed its utility in isolating V1a-mediated effects on ACTH release, distinguishing them from V2-mediated actions of compounds like desmopressin [2]. This application is critical for researchers investigating vasopressin receptor pharmacology, stress responses, and cardiovascular regulation.

Situations Where a Lower Anesthetic Success Rate is Acceptable to Avoid Adrenergic Side Effects

A Cochrane meta-analysis confirms that prilocaine-felypressin provides a lower rate of complete anesthesia compared to the lidocaine-epinephrine standard (RR 0.86) [1]. Therefore, procurement of felypressin-based anesthetics is most justified in clinical scenarios where the patient's cardiovascular risk profile makes even low-dose epinephrine exposure inadvisable, and a slightly reduced efficacy is an acceptable trade-off for enhanced safety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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